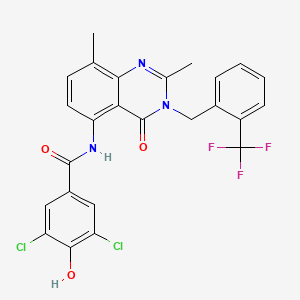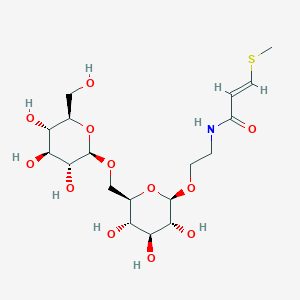
Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is a naturally occurring compound isolated from the seed kernels of Entada rheedei, a medicinal plant native to Thailand. This compound is known for its potential medicinal properties, including anti-inflammatory and anti-tumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside can be isolated from the seed kernels of Entada rheedei through a series of extraction and chromatographic techniques. The seed kernels are first extracted with methanol, and the extract is then subjected to column chromatography using Diaion HP-20 resin. The fractions are further purified using normal- and reversed-phase silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Analyse Des Réactions Chimiques
Types of Reactions
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The glucopyranosyl groups can be substituted with other sugar moieties under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often involve the use of glycosyl donors and Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various glycosylated analogs of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside .
Applications De Recherche Scientifique
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts.
Biology: It exhibits anti-inflammatory and anti-tumor activities, making it a subject of interest in biological studies.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response. Its anti-tumor activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Entadamide A: A closely related compound with similar anti-inflammatory and anti-tumor activities.
Entadamide B: Another sulfur-containing amide with comparable biological activities.
Phaseoloidin: A triterpene saponin found in Entada phaseoloides with anti-inflammatory properties.
Uniqueness
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications. The presence of two glucopyranosyl groups enhances its solubility and bioavailability, making it a promising candidate for further research.
Propriétés
Formule moléculaire |
C18H31NO12S |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]prop-2-enamide |
InChI |
InChI=1S/C18H31NO12S/c1-32-5-2-10(21)19-3-4-28-17-15(26)14(25)12(23)9(31-17)7-29-18-16(27)13(24)11(22)8(6-20)30-18/h2,5,8-9,11-18,20,22-27H,3-4,6-7H2,1H3,(H,19,21)/b5-2+/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |
Clé InChI |
MJLWMXMXXZEOJU-DLOZDWKDSA-N |
SMILES isomérique |
CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
CSC=CC(=O)NCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




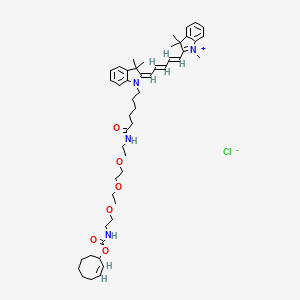
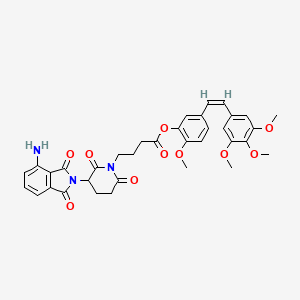
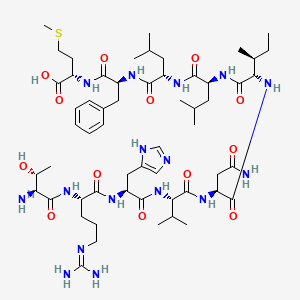
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
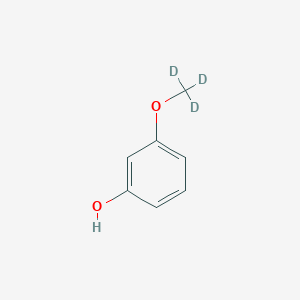
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

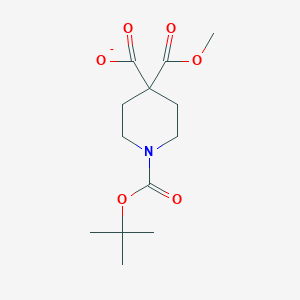
![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
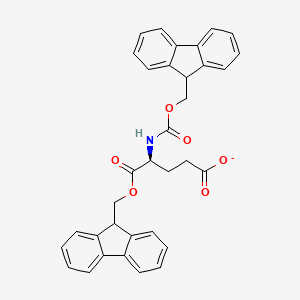
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
